molecular formula C18H27N3O2S2 B276242 Ethyl 6-methyl-2-{[(4-methyl-1-piperazinyl)carbothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Ethyl 6-methyl-2-{[(4-methyl-1-piperazinyl)carbothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No. B276242
M. Wt: 381.6 g/mol
InChI Key: AXDYIWZNBUYMEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 6-methyl-2-{[(4-methyl-1-piperazinyl)carbothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, also known as EMT, is a synthetic compound with potential therapeutic applications. EMT belongs to the class of benzothiophene derivatives, which have been extensively studied for their pharmacological properties.

Mechanism of Action

The exact mechanism of action of Ethyl 6-methyl-2-{[(4-methyl-1-piperazinyl)carbothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is not fully understood. However, studies have suggested that Ethyl 6-methyl-2-{[(4-methyl-1-piperazinyl)carbothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate may exert its therapeutic effects by modulating various signaling pathways in the body. For example, Ethyl 6-methyl-2-{[(4-methyl-1-piperazinyl)carbothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress. Ethyl 6-methyl-2-{[(4-methyl-1-piperazinyl)carbothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has also been shown to modulate the activity of certain enzymes involved in the regulation of neurotransmitter levels in the brain.
Biochemical and Physiological Effects
Studies have shown that Ethyl 6-methyl-2-{[(4-methyl-1-piperazinyl)carbothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has various biochemical and physiological effects. For example, Ethyl 6-methyl-2-{[(4-methyl-1-piperazinyl)carbothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. Ethyl 6-methyl-2-{[(4-methyl-1-piperazinyl)carbothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. In addition, Ethyl 6-methyl-2-{[(4-methyl-1-piperazinyl)carbothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using Ethyl 6-methyl-2-{[(4-methyl-1-piperazinyl)carbothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate in lab experiments is its potential therapeutic applications. Ethyl 6-methyl-2-{[(4-methyl-1-piperazinyl)carbothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects, which make it a promising candidate for the treatment of various diseases. However, one limitation of using Ethyl 6-methyl-2-{[(4-methyl-1-piperazinyl)carbothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate in lab experiments is its limited solubility in water. This can make it difficult to administer Ethyl 6-methyl-2-{[(4-methyl-1-piperazinyl)carbothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate to animals or cells in culture.

Future Directions

There are several future directions for the study of Ethyl 6-methyl-2-{[(4-methyl-1-piperazinyl)carbothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. One direction is to further elucidate the mechanism of action of Ethyl 6-methyl-2-{[(4-methyl-1-piperazinyl)carbothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. This will help to better understand how Ethyl 6-methyl-2-{[(4-methyl-1-piperazinyl)carbothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate exerts its therapeutic effects and may lead to the development of more effective treatments. Another direction is to study the pharmacokinetics of Ethyl 6-methyl-2-{[(4-methyl-1-piperazinyl)carbothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. This will help to determine the optimal dose and frequency of administration of Ethyl 6-methyl-2-{[(4-methyl-1-piperazinyl)carbothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate in humans. Finally, future studies should investigate the safety and efficacy of Ethyl 6-methyl-2-{[(4-methyl-1-piperazinyl)carbothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate in clinical trials. This will determine whether Ethyl 6-methyl-2-{[(4-methyl-1-piperazinyl)carbothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a safe and effective treatment for various diseases.

Synthesis Methods

Ethyl 6-methyl-2-{[(4-methyl-1-piperazinyl)carbothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can be synthesized using the following method. First, 6-methyl-2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid is reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with ethyl 4-methylpiperazine-1-carbodithioate to yield Ethyl 6-methyl-2-{[(4-methyl-1-piperazinyl)carbothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate.

Scientific Research Applications

Ethyl 6-methyl-2-{[(4-methyl-1-piperazinyl)carbothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been studied for its potential therapeutic applications in various diseases. In particular, Ethyl 6-methyl-2-{[(4-methyl-1-piperazinyl)carbothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects. Ethyl 6-methyl-2-{[(4-methyl-1-piperazinyl)carbothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

properties

Product Name

Ethyl 6-methyl-2-{[(4-methyl-1-piperazinyl)carbothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Molecular Formula

C18H27N3O2S2

Molecular Weight

381.6 g/mol

IUPAC Name

ethyl 6-methyl-2-[(4-methylpiperazine-1-carbothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C18H27N3O2S2/c1-4-23-17(22)15-13-6-5-12(2)11-14(13)25-16(15)19-18(24)21-9-7-20(3)8-10-21/h12H,4-11H2,1-3H3,(H,19,24)

InChI Key

AXDYIWZNBUYMEA-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=S)N3CCN(CC3)C

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=S)N3CCN(CC3)C

Origin of Product

United States

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